molecular formula C25H22N2O4 B15099463 2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione

2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione

Cat. No.: B15099463
M. Wt: 414.5 g/mol
InChI Key: BXIZAWWMGFCWBL-UHFFFAOYSA-N
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Description

2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione is a synthetic derivative of the naphtho[2,3-b]furan-4,9-dione (NFD) scaffold, a tricyclic quinone system with a fused furan ring. This compound features a methyl group at position 2 and a 4-benzylpiperazinyl carbonyl moiety at position 3 (Fig. 1). The NFD core is recognized for its broad bioactivity, including anticancer, antiviral, and antimicrobial effects .

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-2-methylbenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C25H22N2O4/c1-16-20(21-22(28)18-9-5-6-10-19(18)23(29)24(21)31-16)25(30)27-13-11-26(12-14-27)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3

InChI Key

BXIZAWWMGFCWBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[2,3-b]furan-4,9-diones can be achieved through various methods. One efficient method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves a visible-light-mediated [3+2] cycloaddition reaction, which provides excellent regioselectivity and functional group tolerance .

Industrial Production Methods

Industrial production of naphtho[2,3-b]furan-4,9-diones typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed reactions and visible-light-mediated cycloaddition reactions allows for the efficient and scalable production of these compounds under environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl and quinone positions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, visible light, and various nucleophiles and oxidizing agents. The reaction conditions are typically mild, with reactions being carried out at room temperature or under mild heating.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives.

Scientific Research Applications

2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the benzylpiperazinyl group may interact with specific receptors or enzymes, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Core Modifications

The NFD scaffold is frequently modified at positions 2, 3, 5, and 6. Key analogs include:

  • 2-Methyl-NFD derivatives (e.g., 2-methylnaphtho[2,3-b]furan-4,9-dione): Synthesized via Friedel-Crafts reactions or photochemical cycloaddition . These derivatives often exhibit antiviral activity .
  • 3-Substituted NFDs : Position 3 modifications, such as carbonyl-linked groups (e.g., 4-benzylpiperazinyl in the target compound), are less common but may enhance kinase inhibition or cellular uptake .
  • Hydroxylated NFDs : 5- or 8-hydroxy groups (e.g., 8-hydroxynaphtho[2,3-b]furan-4,9-dione) improve redox activity and cytotoxicity .

Anticancer and Cytotoxic Activity

Compound IC50 (µM) Cell Line Key Feature(s) Reference
2-Methyl-NFD 0.42–8.1 HT-29, HSC-2 High tumor specificity; caspase activation
8-Hydroxy-NFD <1.0 HaCaT, HL-60 ROS generation; redox cycling
Naphtho[2,3-b]thiophene-4,9-dione 0.8–2.2 HT-29 Enhanced cytotoxicity (thiophene vs. furan)
Target Compound N/A N/A Hypothesized kinase inhibition (CK2)
  • Electron-Withdrawing Groups (EWGs) : Derivatives with EWGs (e.g., -COCH3) at position 2 show superior cytotoxicity compared to electron-donating groups (e.g., -CH3) . The target’s methyl group may reduce potency relative to EWG-bearing analogs.
  • Thiophene vs. Furan : Thiophene analogs (naphtho[2,3-b]thiophene-4,9-diones) exhibit 2–3× higher cytotoxicity than furan-based NFDs due to increased electron deficiency .

Antiviral Activity

  • 2-Methyl-NFD Derivatives: Demonstrated potent inhibition of Japanese encephalitis virus (JEV) by blocking viral RNA/protein synthesis (EC50 < 10 µM) .
  • Hydroxyethyl-NFDs : 2-(1-hydroxyethyl)-NFD analogs show moderate activity against JEV .

Antimicrobial Activity

  • Hydroxylated NFDs: 5- or 8-hydroxy groups (e.g., kigelinone) are critical for antibacterial and antifungal effects . The target compound lacks these groups, suggesting weaker antimicrobial activity.

Mechanistic and QSAR Insights

  • Redox Activation : Hydroxylated NFDs generate superoxide radicals via enzymatic one-/two-electron reduction, enhancing cytotoxicity . The target compound’s lack of hydroxyl groups may limit redox cycling.
  • QSAR Studies :
    • Dipole Moments : Higher dipole moments correlate with increased cytotoxicity .
    • Hydrophobicity : Bulky substituents (e.g., 4-benzylpiperazinyl) may improve membrane permeability but reduce solubility .
    • Frontier Orbitals : Electron-deficient NFDs (e.g., thiophene analogs) exhibit stronger bioactivity due to favorable LUMO energy levels .

Biological Activity

2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione is a complex organic compound belonging to the naphthoquinone class. Its unique structure combines a naphthalene and furan moiety, which contributes to its pharmacological potential. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure

The molecular formula of this compound is C18H19N1O3. The structural composition is crucial for its biological activity, particularly the presence of the piperazine group known for its diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds with naphthoquinone structures exhibit a wide range of biological activities:

  • Antimicrobial Activity : Naphthoquinones are known for their effectiveness against various pathogens. Studies have shown that derivatives can inhibit bacterial growth and possess antifungal properties.
  • Anticancer Properties : Naphthoquinones have demonstrated cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound in focus has been linked to significant cytotoxicity against several cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Key Enzymes : It has been suggested that naphthoquinones can inhibit enzymes involved in cellular proliferation and survival pathways.
  • Interaction with DNA : Some studies indicate that these compounds can intercalate with DNA, disrupting replication and transcription processes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

Compound NameStructureBiological Activity
NaphthoquinoneNaphthoquinoneAntimicrobial and anticancer
8-Hydroxyquinoline8-HydroxyquinolineAntiviral and antifungal
NaphthothiopheneNaphthothiopheneCytotoxic properties against tumor cells

This table illustrates the unique position of this compound within the broader class of biologically active molecules.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • In Vitro Studies : Research conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for many standard chemotherapeutics.
  • Animal Models : In vivo studies demonstrated that administration of the compound led to reduced tumor growth rates in xenograft models compared to control groups.

Q & A

Q. What are the key synthetic strategies for naphtho[2,3-b]furan-4,9-dione derivatives, and what challenges arise in regioselectivity?

The synthesis of naphtho[2,3-b]furan-4,9-dione derivatives often involves palladium-catalyzed coupling (e.g., reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins using Pd/C) or one-pot C,O-dialkylation of β-dicarbonyl compounds with 2,3-dichloro-1,4-naphthoquinones . Challenges include controlling regioselectivity during cyclization and minimizing side reactions. For example, the introduction of substituents at the 2-position (e.g., acetyl or heterocyclic groups) requires precise stoichiometry and catalytic conditions to avoid undesired byproducts .

Q. How do structural modifications at the 2-position of the naphtho[2,3-b]furan-4,9-dione core influence biological activity?

Electron-withdrawing substituents (e.g., 1,2,4-oxadiazole or thiophene-2-ylcarbonyl) at the 2-position enhance anti-proliferative activity by lowering IC₅₀ values (submicromolar range in HaCaT cells). Conversely, bulky or electron-donating groups may reduce potency due to steric hindrance or disrupted redox cycling . For example, 2-acetyl derivatives (e.g., Napabucasin) inhibit STAT3 in cancer stem cells, while 8-hydroxy-thiophene derivatives show improved selectivity in colorectal cancer models .

Advanced Research Questions

Q. How does enzymatic redox activation modulate the cytotoxicity of naphtho[2,3-b]furan-4,9-diones?

These compounds undergo one-electron reduction via NAD(P)H quinone oxidoreductase 1 (NQO1) or two-electron reduction by cytochrome P450 reductase, generating reactive oxygen species (ROS) like superoxide radicals. This redox cycling correlates with cytotoxicity in keratinocytes (HaCaT) and cancer cells (HT-29). However, excessive ROS can induce membrane damage, evidenced by lactate dehydrogenase (LDH) release, necessitating a balance between efficacy and toxicity .

Q. What experimental approaches reconcile contradictions between anti-proliferative efficacy and cytotoxicity?

Dual assays are critical:

  • Anti-proliferative activity : Measure IC₅₀ using MTT or resazurin assays in target cells (e.g., HaCaT or HT-29).
  • Cytotoxicity : Quantify LDH release or Annexin V staining to assess membrane integrity/apoptosis.
    For instance, compound 26l (2-thenoyl-substituted) showed IC₅₀ = 0.8 µM in HaCaT cells with minimal LDH release, indicating selective anti-proliferative effects .

Q. How can 3D-QSAR models guide the design of novel naphthoquinone derivatives?

Comparative Molecular Field Analysis (CoMFA) of 36 naphthoquinones identified steric and electrostatic fields critical for anti-proliferative activity. A validated model (q² = 0.625, r² = 0.99) predicted five derivatives with 2-fold higher theoretical potency. Key features include:

  • Electron-withdrawing groups at the 2-position.
  • Planar tricyclic systems (naphtho[2,3-b]furan/thiophene-dione cores) .

Q. Why do heterocyclic modifications (e.g., thiophene vs. furan) alter biological activity?

Thiophene-fused derivatives (naphtho[2,3-b]thiophene-4,9-diones) exhibit enhanced redox stability and cytotoxicity compared to furan analogues. The sulfur atom increases lipophilicity and modulates electron delocalization, improving membrane permeability and ROS generation. For example, 8-hydroxythiophene derivatives showed IC₅₀ = 1.73 µM in HT-29 cells, outperforming furan-based counterparts .

Methodological Recommendations

  • Synthesis : Optimize Pd/C-catalyzed coupling with inert atmospheres to prevent oxidation .
  • SAR Studies : Use iterative substitution (e.g., halogen scan) to map electronic/steric effects .
  • Mechanistic Assays : Combine enzymatic reduction (NQO1/CYP450) with ROS probes (DHE for superoxide) .

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